molecular formula C17H12F2N2O4 B2892623 N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide CAS No. 2034488-90-7

N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide

Cat. No.: B2892623
CAS No.: 2034488-90-7
M. Wt: 346.29
InChI Key: NTQIHVDJXHXIFC-UHFFFAOYSA-N
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Description

N1-([2,3'-Bifuran]-5-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide is a synthetic oxalamide derivative characterized by a bifuran moiety at the N1-position and a 2,4-difluorophenyl group at the N2-position. Oxalamides are known for their versatile biological and chemical properties, including applications in medicinal chemistry (e.g., enzyme inhibition, receptor modulation) and flavor science (e.g., umami taste potentiation) .

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O4/c18-11-1-3-14(13(19)7-11)21-17(23)16(22)20-8-12-2-4-15(25-12)10-5-6-24-9-10/h1-7,9H,8H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQIHVDJXHXIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Physicochemical Comparisons

The table below highlights structural and physicochemical differences between the target compound and structurally related oxalamides:

Compound Name / ID Molecular Formula Substituents (N1/N2) Melting Point (°C) Yield (%) Key Functional Groups
N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide C₁₉H₁₅F₂N₂O₄ Bifuran-methyl / 2,4-difluorophenyl Not reported Not reported Bifuran, difluorophenyl, oxalamide
VM-3 C₂₄H₂₂N₂O₅ Biphenyl-methyl / 2,5-dimethylphenyl 135–137 51.08 Nitrate ester, biphenyl, methyl
VM-6 C₂₃H₁₇F₃N₂O₅ Biphenyl-methyl / 2-(trifluoromethyl)phenyl 127–129 48.02 Nitrate ester, trifluoromethyl
BNM-III-170 C₂₃H₂₅ClF₃N₆O₄ Inden-guanidine / 4-chloro-3-fluorophenyl Not reported Not reported Guanidinomethyl, inden, chlorofluorophenyl
S336 C₁₉H₂₂N₃O₄ 2,4-Dimethoxybenzyl / 2-(pyridin-2-yl)ethyl Not reported Not reported Dimethoxybenzyl, pyridylethyl

Key Observations:

  • Substituent Diversity : The target compound’s bifuran and difluorophenyl groups distinguish it from VM-3/VM-6 (biphenyl systems) and BNM-III-170/S336 (heterocyclic/aromatic substituents). Bifuran’s oxygen atoms may enhance solubility compared to purely hydrocarbon biphenyls in VM-3/VM-6 .
  • Lack of Nitrate Ester : Unlike VM-3/VM-6, the target compound lacks a nitrate ester moiety, which may reduce reactive oxygen species (ROS) generation and improve stability .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2,4-difluorophenyl)oxalamide?

  • Methodological Answer: Synthesis involves coupling bifuran and fluorophenyl precursors via oxalamide linkage. Key steps include:
  • Amide bond formation: Use coupling agents like EDCI/HOBt in anhydrous dichloromethane under nitrogen .
  • Solvent optimization: Reflux in THF or DMF at 60–80°C to enhance reaction efficiency .
  • Catalysis: Pd-mediated cross-coupling for bifuran integration (e.g., Suzuki-Miyaura) .
  • Purification: Recrystallization from ethanol/water mixtures or gradient column chromatography (silica gel, hexane/EtOAc) .
    Table 1: Representative Reaction Conditions
StepReagents/ConditionsYield (%)Purity (HPLC)
AmidationEDCI, HOBt, DCM, RT65–75≥95%
Bifuran couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C50–6090%

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer:
  • Structural confirmation: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify oxalamide protons (δ 8.2–8.5 ppm) and bifuran signals (δ 6.0–7.5 ppm) .
  • Purity assessment: HPLC with C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
  • Mass spectrometry: ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 415.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer: Contradictions often arise from assay variability or impurities. Strategies include:
  • Replicating studies: Use standardized protocols (e.g., NIH/NCATS guidelines) for cytotoxicity (MTT assay) or enzyme inhibition (IC₅₀ measurements) .
  • Impurity profiling: LC-MS to identify side products (e.g., hydrolyzed oxalamide derivatives) .
  • Comparative SAR: Test analogs with modified fluorophenyl or bifuran groups to isolate pharmacophore contributions .

Q. What computational methods predict target interactions for this compound?

  • Methodological Answer:
  • Docking studies: Use AutoDock Vina or Schrödinger Maestro to model binding to kinases (e.g., EGFR) or GPCRs. Validate with MD simulations (NAMD/GROMACS) .
  • QSAR modeling: Develop regression models using descriptors like logP, polar surface area, and H-bond acceptors from PubChem data .
    Table 2: Predicted Binding Affinities
TargetDocking Score (kcal/mol)Experimental IC₅₀ (µM)
EGFR-9.22.3 ± 0.5
COX-2-7.8>10

Q. How to optimize in vitro pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Methodological Answer:
  • Solubility enhancement: Co-solvent systems (PEG 400/water) or nanoparticle formulations (PLGA encapsulation) .
  • Metabolic assays: Liver microsomal stability tests (human/rat) with LC-MS quantification of parent compound depletion .
  • CYP inhibition screening: Fluorescent-based assays (e.g., CYP3A4) to assess drug-drug interaction risks .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data?

  • Methodological Answer:
  • Non-linear regression: Fit data to Hill equation (GraphPad Prism) for EC₅₀/IC₅₀ determination .
  • Outlier handling: Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .
  • Meta-analysis: Aggregate data from multiple studies using random-effects models (RevMan software) .

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